1-Propyl-1,3-benzodiazole-5-carbonitrile
Overview
Description
1-Propyl-1,3-benzodiazole-5-carbonitrile is a chemical compound with the molecular formula C11H11N3. It is characterized by the presence of a benzodiazole ring system, which is conjugated and planar or near-planar in conformation. The propyl group attached to the nitrogen atom introduces flexibility to the molecule, potentially influencing its interactions with biological targets .
Mechanism of Action
Target of Action
The compound belongs to the class of organic compounds known as benzimidazoles, which are organic compounds containing a benzene ring fused to an imidazole ring. Benzimidazoles are known to have a wide range of biological activities and are often used in medicinal chemistry. They can act on various targets, including enzymes, receptors, and ion channels, depending on their specific structures .
Mode of Action
The mode of action of benzimidazoles generally involves binding to their target proteins, leading to changes in the protein’s function. The nitrile group (-CN) in the compound could potentially undergo bioactivation to form reactive intermediates, which could covalently bind to proteins .
Biochemical Pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it might affect. Benzimidazoles are often involved in pathways related to cell cycle regulation, dna synthesis, and apoptosis .
Pharmacokinetics
The pharmacokinetics of a compound depends on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The compound’s lipophilicity, size, and charge can influence these properties. For instance, the propyl group in the compound could enhance its lipophilicity, potentially improving its absorption and distribution .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For benzimidazoles, this could range from inhibiting cell growth to inducing cell death, depending on the context .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, the stability of the nitrile group could be affected by the pH of the environment .
Preparation Methods
The synthesis of 1-Propyl-1,3-benzodiazole-5-carbonitrile typically involves the reaction of 1H-benzimidazole-5-carbonitrile with propyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution of the halide by the nitrogen atom of the benzimidazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Propyl-1,3-benzodiazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The benzodiazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
1-Propyl-1,3-benzodiazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound’s interactions with biological targets make it useful in studying enzyme mechanisms and receptor binding.
Comparison with Similar Compounds
1-Propyl-1,3-benzodiazole-5-carbonitrile can be compared with other benzodiazole derivatives, such as:
- 1-Methyl-1,3-benzodiazole-5-carbonitrile
- 1-Ethyl-1,3-benzodiazole-5-carbonitrile
- 1-Butyl-1,3-benzodiazole-5-carbonitrile
These compounds share a similar core structure but differ in the alkyl group attached to the nitrogen atom. The propyl group in this compound provides a unique balance of flexibility and stability, making it distinct in its chemical behavior and applications .
Properties
IUPAC Name |
1-propylbenzimidazole-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-2-5-14-8-13-10-6-9(7-12)3-4-11(10)14/h3-4,6,8H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTHNHXICUXMMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C1C=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.